1-(Methoxyethyl) theobromine

描述

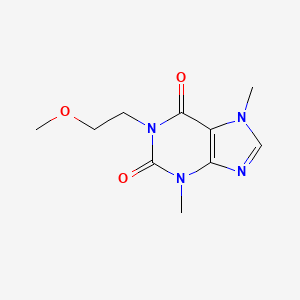

1-(Methoxyethyl) theobromine is a derivative of theobromine (3,7-dimethylxanthine), a natural methylxanthine found in cocoa. The compound features a methoxyethyl group (-CH2CH2OCH3) substituted at the N1 position of the xanthine core. This modification alters its physicochemical properties, pharmacokinetics, and pharmacodynamics compared to the parent compound and other derivatives.

属性

CAS 编号 |

63906-61-6 |

|---|---|

分子式 |

C10H14N4O3 |

分子量 |

238.24 g/mol |

IUPAC 名称 |

1-(2-methoxyethyl)-3,7-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C10H14N4O3/c1-12-6-11-8-7(12)9(15)14(4-5-17-3)10(16)13(8)2/h6H,4-5H2,1-3H3 |

InChI 键 |

OGYDFHUEGLLFKA-UHFFFAOYSA-N |

规范 SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)CCOC |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-1-(2-methoxyethyl)-1h-purine-2,6(3h,7h)-dione typically involves multi-step organic reactions. A common synthetic route might include:

Starting Materials: The synthesis begins with commercially available purine derivatives.

Methylation: The methyl groups at positions 3 and 7 can be introduced using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反应分析

Types of Reactions

3,7-Dimethyl-1-(2-methoxyethyl)-1h-purine-2,6(3h,7h)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.

Medicine: Investigated for potential therapeutic effects, such as antiviral or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

作用机制

The mechanism of action of 3,7-Dimethyl-1-(2-methoxyethyl)-1h-purine-2,6(3h,7h)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

相似化合物的比较

Diuretic Activity

In dogs, 1-(Methoxyethyl) theobromine demonstrated lower diuretic potency compared to caffeine and other derivatives like propyl and ethyl theobromine (Table 2). This contrasts with propyl theobromine, which showed 6-fold greater respiratory stimulation than caffeine in phenobarbital-anesthetized dogs . The reduced diuretic effect may stem from altered renal clearance or receptor affinity due to the methoxyethyl group.

Table 2: Diuretic Potency in Dogs (Rank Order)

| Compound | Diuretic Rank |

|---|---|

| Propyl theobromine | 1 |

| Ethyl theobromine | 2 |

| Caffeine (N1-methyl) | 3 |

| Methoxyethyl theobromine | 6 |

Metabolic Stability and Clearance

Theobromine itself has a higher plasma clearance (46% greater than theophylline) due to lower protein binding (free fraction = 0.86 vs. 0.58 for theophylline) . For example, 1-(4-(aminobut-2-yn-1-yl)) derivatives of theobromine exhibit enhanced acetylcholinesterase (AChE) inhibition, highlighting the role of substituent length and polarity in target engagement .

Antioxidant and Prooxidant Properties

Theobromine and its derivatives exhibit dual antioxidant/prooxidant effects. In vitro studies show that theobromine quenches hydroxyl radicals but can also degrade DNA in the presence of copper ions . The methoxyethyl group, being electron-donating, may enhance antioxidant capacity by stabilizing free radicals, though this requires experimental validation.

Structural and Spatial Considerations

Comparisons with YM155 analogs (e.g., 5m) reveal that substituent orientation significantly impacts bioactivity. The methoxyethyl chain in YM155 adopts a spatial conformation critical for binding to the SLC35F2 transporter . By analogy, the methoxyethyl group in this compound may influence its interaction with adenosine receptors or enzymes, though its exact orientation remains uncharacterized.

生物活性

1-(Methoxyethyl) theobromine is a methylxanthine derivative of theobromine, a compound commonly found in cocoa and chocolate. This article explores its biological activity, pharmacokinetics, and potential health benefits based on diverse research findings.

Pharmacokinetics

The pharmacokinetics of this compound resemble those of its parent compound, theobromine. Studies indicate that after oral administration, the compound exhibits delayed intestinal absorption with low plasma protein binding (8-17%) in animal models such as rats and rabbits. The bioavailability approaches 100%, suggesting efficient absorption despite variations in gastrointestinal transit times depending on dosage .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Plasma Protein Binding | 8-17% |

| Mean Elimination Half-Time | 4.3-5.6 hours |

| Bioavailability | ~100% |

| Dosage Range (Rabbits) | 1-100 mg/kg |

Metabolism

The metabolic pathways of this compound involve biotransformation primarily in the liver, where it is converted into various metabolites such as 3,7-dimethyluric acid and 6-amino-5-(N-methylformylamino)-1-methyluracil. The metabolism is influenced by factors such as dosage and pre-treatment with other substances like phenobarbital or 3-methylcholanthrene, which can alter elimination rates significantly .

Health Benefits

Recent studies have highlighted several potential health benefits associated with the consumption of methylxanthines like this compound:

- Cardiometabolic Effects : Research indicates that consumption of cocoa products containing theobromine may improve flow-mediated dilatation, lower blood pressure, and enhance lipoprotein levels, contributing to cardiovascular health .

- Antioxidant Properties : The compound exhibits antioxidant activity, which may help mitigate oxidative stress in biological systems .

- Neuroprotective Effects : Some studies suggest that methylxanthines may have neuroprotective properties, potentially benefiting cognitive function and mood stabilization .

Study on Chocolate Consumption

A study assessing the effects of dark chocolate consumption on cardiovascular health found that participants who consumed dark chocolate exhibited significant improvements in blood pressure and endothelial function. The study linked these benefits to both flavan-3-ols and theobromine content within dark chocolate products .

Evaluation of Theobromine Content

In a recent evaluation of various chocolate products, it was found that dark chocolates contained significantly higher levels of theobromine compared to milk chocolates (883.11 mg vs. 125.54 mg per 100 g). This suggests a direct correlation between cocoa content and the potential health benefits derived from these products .

常见问题

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA guidelines for methylxanthine derivatives: use fume hoods to avoid inhalation of aerosols, wear nitrile gloves, and store compounds in sealed containers under inert gas. For in vivo studies, adhere to IACUC protocols for humane endpoints (e.g., euthanasia at 20% weight loss). Document Material Safety Data Sheets (SDS) for spill management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。